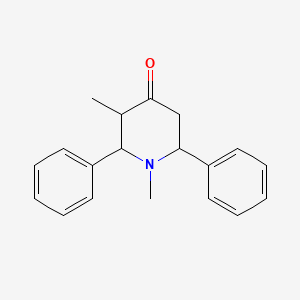

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQBSKDIIAQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300876, DTXSID101283000 | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-58-5, 5315-29-7 | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC139645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. This molecule is a derivative of piperidin-4-one, a core scaffold found in numerous pharmacologically active compounds. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthesis

The synthesis of this compound is achieved through a well-established two-step process. The initial step involves a Mannich condensation to form the piperidin-4-one ring system, followed by N-alkylation to introduce the methyl group on the nitrogen atom.[1]

Experimental Protocol

The following protocol is adapted from the method reported by Noller & Baliah (1948) and utilized in the synthesis for the structural characterization by Nithya et al. (2009).[1]

Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Intermediate)

-

Reactants:

-

Benzaldehyde (0.20 mol)

-

3-Methyl-2-butanone (0.10 mol)

-

Ammonium acetate (0.10 mol)

-

Distilled ethanol (80 ml)

-

-

Procedure:

-

The reactants are dissolved in distilled ethanol in a suitable reaction vessel.

-

The solution is heated over a boiling water bath with agitation until a yellow color develops, which then transitions to orange.[1]

-

The reaction mixture is then left undisturbed for 14 hours.[1]

-

The resulting precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol.

-

Step 2: Synthesis of this compound

-

Reactants:

-

3-Methyl-2,6-diphenylpiperidin-4-one (from Step 1)

-

Methyl iodide

-

Potassium carbonate

-

Acetone

-

-

Procedure:

-

The purified piperidone intermediate from Step 1 is dissolved in acetone.

-

Methyl iodide and potassium carbonate are added to the solution.

-

The reaction mixture is stirred, allowing for the N-alkylation of the piperidine nitrogen.

-

The final product, this compound, is isolated and purified.

-

Synthesis Pathway

Characterization

The structural and physicochemical properties of this compound have been determined using various analytical techniques, including single-crystal X-ray diffraction and vibrational spectroscopy.

Crystallographic Data

The crystal structure of this compound has been elucidated, revealing a chair conformation for the 4-piperidone ring. In this conformation, the two phenyl groups and the methyl group attached to the carbon atoms all adopt equatorial orientations.[1] The crystal structure forms centrosymmetric dimers through weak intermolecular C-H···O hydrogen bonds.[1]

| Parameter | Value [1] |

| Chemical Formula | C₁₉H₂₁NO |

| Molecular Weight | 279.37 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9201 (2) |

| b (Å) | 10.9749 (3) |

| c (Å) | 12.8247 (3) |

| α (°) | 80.2961 (12) |

| β (°) | 86.673 (2) |

| γ (°) | 76.4499 (11) |

| Volume (ų) | 798.30 (4) |

| Z | 2 |

Spectroscopic Data

The vibrational properties of a closely related compound, identified as 1-Methyl 2,6-diphenyl piperidin-4-one, have been investigated using FT-IR and FT-Raman spectroscopy.

| Technique | Wavenumber (cm⁻¹) | Assignment [2] |

| FT-IR | 1720 | C=O stretching |

| FT-Raman | 1716 | C=O stretching |

| FT-IR | 1600 | C-C stretching (ring) |

| FT-Raman | 1600 | C=C stretching (ring) |

| FT-Raman | 1495 | C-C stretching (ring) |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is outlined below.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one (C₁₉H₂₁NO). The information presented herein is crucial for understanding the molecule's stereochemistry, intermolecular interactions, and potential applications in medicinal chemistry and drug design. The piperidine scaffold is a prevalent motif in numerous pharmacologically active compounds, and a detailed understanding of its structural characteristics is fundamental for the rational design of novel therapeutics.

Molecular Conformation and Packing

The crystal structure of this compound reveals that the central 4-piperidone ring adopts a stable chair conformation.[1][2] In this arrangement, the two bulky phenyl substituents at positions 2 and 6, as well as the methyl group at position 3, all occupy equatorial orientations.[1][2] This conformation minimizes steric hindrance and contributes to the overall stability of the molecule.

A noteworthy feature of the crystal packing is the formation of centrosymmetric dimers.[1][2] These dimers are stabilized by weak intermolecular C—H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is 58.51 (5)°.[2]

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key parameters is presented in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₉H₂₁NO |

| Formula Weight | 279.37 |

| Temperature | 290 (2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.9201 (2) Å |

| b | 10.9749 (3) Å |

| c | 12.8247 (3) Å |

| α | 80.2961 (12)° |

| β | 86.673 (2)° |

| γ | 76.4499 (11)° |

| Volume | 798.30 (4) ų |

| Z | 2 |

| Calculated Density | 1.162 Mg/m³ |

| Absorption Coefficient | 0.07 mm⁻¹ |

| Crystal Size | 0.28 × 0.21 × 0.18 mm |

Table 1: Crystal data and structure refinement details for this compound.[1]

Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector |

| Absorption Correction | Multi-scan (SADABS) |

| Tmin, Tmax | 0.943, 0.987 |

| Reflections Collected | 12316 |

| Independent Reflections | 3143 |

| Reflections with I > 2σ(I) | 2446 |

| Rint | 0.019 |

Table 2: Data collection and refinement statistics.[1]

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a one-pot condensation reaction. While various methods exist for the synthesis of piperidin-4-one derivatives, a common approach involves the reaction of an appropriate ketone, an aldehyde, and an amine. For the title compound, this would involve the reaction of a substituted ketone, benzaldehyde, and methylamine.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following provides a generalized workflow for this process:

-

Crystal Growth: Single crystals of suitable quality for X-ray diffraction were grown.

-

Data Collection: A selected crystal was mounted on a goniometer head of a Bruker SMART CCD area-detector diffractometer. The diffraction data was collected at a controlled temperature of 290 K using Mo Kα radiation.

-

Data Processing: The collected diffraction data was processed, which included integration of the reflection intensities and correction for various factors such as absorption. The absorption correction was performed using a multi-scan method (SADABS).

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of the title compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected spectral features based on the known conformation of the molecule and data from analogous compounds, presents detailed experimental protocols, and includes visualizations to illustrate the molecular structure and experimental workflow.

Introduction

This compound is a heterocyclic compound belonging to the piperidin-4-one class. These molecules are of significant interest in medicinal chemistry due to their potential biological activities. The stereochemistry and conformation of substituted piperidones play a crucial role in their pharmacological properties. X-ray crystallographic studies have shown that this compound adopts a stable chair conformation where the two phenyl groups at C-2 and C-6, as well as the methyl group at C-3, all occupy equatorial positions to minimize steric hindrance.[1] This conformational preference is a key determinant of its NMR spectral characteristics.

Molecular Structure and Atom Numbering

The molecular structure and atom numbering scheme for this compound are essential for the unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on its rigid chair conformation and data from structurally similar piperidin-4-ones. The equatorial disposition of the bulky phenyl and methyl groups leads to distinct chemical shifts and coupling constants for the piperidine ring protons.

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-2 | Doublet | ~ 3.5 - 3.7 | J(H-2, H-3) ≈ 10-12 |

| H-3 | Multiplet | ~ 2.8 - 3.0 | J(H-3, H-2) ≈ 10-12, J(H-3, H-5ax) ≈ 2-3, J(H-3, H-5eq) ≈ 2-3, J(H-3, C3-CH3) ≈ 6-7 |

| H-5ax | Doublet of Doublets | ~ 2.5 - 2.7 | J(H-5ax, H-5eq) ≈ 12-14, J(H-5ax, H-6) ≈ 10-12 |

| H-5eq | Doublet of Doublets | ~ 2.9 - 3.1 | J(H-5eq, H-5ax) ≈ 12-14, J(H-5eq, H-6) ≈ 3-4 |

| H-6 | Doublet of Doublets | ~ 3.4 - 3.6 | J(H-6, H-5ax) ≈ 10-12, J(H-6, H-5eq) ≈ 3-4 |

| N-CH₃ | Singlet | ~ 2.2 - 2.4 | - |

| C3-CH₃ | Doublet | ~ 0.9 - 1.1 | J(C3-CH3, H-3) ≈ 6-7 |

| Aromatic-H | Multiplet | ~ 7.2 - 7.5 | - |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are based on data from related piperidin-4-one derivatives.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~ 65 - 68 |

| C-3 | ~ 45 - 48 |

| C-4 (C=O) | ~ 208 - 212 |

| C-5 | ~ 50 - 53 |

| C-6 | ~ 64 - 67 |

| N-CH₃ | ~ 40 - 42 |

| C3-CH₃ | ~ 12 - 15 |

| Aromatic C (ipso) | ~ 140 - 142 |

| Aromatic C (ortho, meta, para) | ~ 126 - 130 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting with a Mannich-type condensation followed by N-methylation.[1]

Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one

-

In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-pentanone (0.10 mol), and ammonium acetate (0.10 mol) in 100 mL of absolute ethanol.

-

Reflux the mixture with stirring for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3-methyl-2,6-diphenylpiperidin-4-one.

Step 2: N-methylation

-

Dissolve the 3-methyl-2,6-diphenylpiperidin-4-one (0.05 mol) in 100 mL of acetone.

-

Add anhydrous potassium carbonate (0.10 mol) and methyl iodide (0.06 mol).

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and purify the resulting product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-15 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectral analysis.

Caption: General workflow for the synthesis and NMR analysis.

Conclusion

This technical guide provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound. The presented data, based on the known conformation and analysis of related compounds, serves as a valuable resource for the identification and characterization of this and similar piperidin-4-one derivatives. The detailed experimental protocols offer practical guidance for the synthesis and NMR analysis of these important heterocyclic compounds. For unambiguous assignment, 2D NMR techniques are highly recommended.

References

Conformational Analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the conformational preferences of the chair form of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic ketone with significant interest in medicinal chemistry. The conformational landscape of the piperidone ring is crucial for its interaction with biological targets and ultimately dictates its pharmacological profile. This document summarizes key structural data, experimental protocols for its synthesis and characterization, and visualizes its conformational dynamics.

Core Findings: The Predominant Chair Conformation

The central piperidine ring of this compound adopts a stable chair conformation. X-ray crystallographic data unequivocally demonstrates that in the solid state, the two bulky phenyl groups at positions 2 and 6, as well as the methyl group at position 3, all occupy equatorial orientations.[1] This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would arise if these large substituents were in axial positions. The N-methyl group's orientation is also a key determinant of the overall conformation, though it is not explicitly defined as axial or equatorial in the same manner as the C-substituents.

The conformational rigidity is a hallmark of many substituted 2,6-diphenylpiperidin-4-ones, which generally favor a chair geometry to accommodate bulky substituents equatorially.[2][3] While a dynamic equilibrium between two chair forms (one with all equatorial substituents and one with all axial substituents) theoretically exists, the energetic penalty of placing the large phenyl and methyl groups in axial positions makes the all-equatorial conformer overwhelmingly dominant.

Quantitative Structural Data

The primary source of quantitative data for this compound comes from single-crystal X-ray diffraction analysis. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₁NO |

| Molecular Weight (Mr) | 279.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9201 (2) |

| b (Å) | 10.9749 (3) |

| c (Å) | 12.8247 (3) |

| α (°) | 80.2961 (12) |

| β (°) | 86.673 (2) |

| γ (°) | 76.4499 (11) |

| Volume (ų) | 798.30 (4) |

| Z | 2 |

| Dihedral Angle (Ph-Ph) | 58.51 (5)° |

| Data sourced from Nithya et al. (2009).[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is based on a modified Mannich condensation reaction, as originally described by Noller & Baliah in 1948, followed by N-alkylation.[1][5]

Step 1: Synthesis of the Piperidone Intermediate (3-Methyl-2,6-diphenylpiperidin-4-one)

-

Reaction Setup: In a suitable reaction vessel, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 ml of distilled ethanol.

-

Reaction Conditions: Heat the mixture over a boiling water bath with occasional shaking. The reaction progress is indicated by a color change, initially to yellow and then to orange.

-

Crystallization: Allow the solution to stand undisturbed for approximately 14 hours. The precipitated solid product is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from ethanol.[1]

Step 2: N-Alkylation

-

Reaction Setup: Dissolve the purified piperidone intermediate from Step 1 in acetone.

-

Alkylation: Add methyl iodide and potassium carbonate to the solution. The potassium carbonate acts as a base to facilitate the N-methylation.

-

Workup and Purification: The final product, this compound, is isolated and purified using standard laboratory techniques.[1]

X-ray Crystallography

The following protocol outlines the general procedure for obtaining single-crystal X-ray diffraction data, as reported for the title compound.[1]

-

Crystal Growth: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol).

-

Data Collection: Mount a selected crystal on a diffractometer equipped with a CCD area detector (e.g., Bruker SMART). Use a monochromatic X-ray source (e.g., Mo Kα radiation). Collect a series of frames at a specified temperature (e.g., 290 K).

-

Data Reduction: Process the collected data using appropriate software (e.g., SAINT). This includes cell refinement, data reduction, and absorption correction (e.g., SADABS).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXTL) and refine the structure by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

Conformational Equilibrium of the Piperidine Ring

The following diagram illustrates the dynamic equilibrium between the two possible chair conformations of this compound. The equilibrium heavily favors the conformer with all substituents in the equatorial position to minimize steric strain.

Caption: Chair-chair interconversion of this compound.

Note: The DOT script above is a template. A placeholder for an image is used as DOT language itself cannot render complex chemical structures. In a practical application, pre-rendered images of the conformers would be inserted.

Synthesis Workflow

The logical flow of the synthesis process can be visualized as a straightforward, two-step procedure.

Caption: Synthetic pathway for this compound.

References

- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a substituted piperidin-4-one derivative. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of heterocyclic compounds.

Introduction

This compound belongs to the class of N-heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for the structural characterization of its analogues and metabolites. This guide will explore the predicted fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), provide detailed experimental protocols for analysis, and present the expected data in a clear, structured format.

The piperidine ring, upon ionization, is known to undergo characteristic fragmentation reactions, primarily driven by the nitrogen atom and the nature of its substituents.[1] The fragmentation patterns are generally governed by principles such as alpha-cleavage and ring fission, leading to the formation of stable carbocations and radical species.[1][2]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is anticipated to be influenced by its key structural features: the N-methyl group, the C-methyl group at the 3-position, the two phenyl substituents at the 2 and 6-positions, and the carbonyl group at the 4-position. The molecular weight of this compound is 293.42 g/mol .

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecular ion (M⁺˙) is expected to undergo extensive fragmentation. The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), driven by the stabilization of the resulting cation by the nitrogen lone pair.[1] This can lead to the loss of a phenyl group or the cleavage of the piperidine ring.

-

Ring Fission: Subsequent to or in competition with alpha-cleavage, the piperidine ring can undergo fission, leading to a variety of smaller fragment ions.[1]

-

Loss of Substituents: The loss of the methyl groups and fragmentation of the phenyl rings can also contribute to the overall mass spectrum.

A logical workflow for the fragmentation process is depicted below:

Caption: General workflow of mass spectrometry analysis.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that is expected to primarily produce the protonated molecule [M+H]⁺ (m/z 294). Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation. The fragmentation pathways in ESI-MS/MS are often initiated from the protonated nitrogen atom.

Proposed Fragmentation Pathways and Data

The following table summarizes the proposed major fragment ions for this compound under Electron Ionization. The relative abundances are hypothetical and serve as a guide for interpretation.

| m/z | Proposed Fragment Ion | Proposed Structure/Loss | Hypothetical Relative Abundance (%) |

| 293 | [C₂₀H₂₃NO]⁺˙ | Molecular Ion (M⁺˙) | 30 |

| 278 | [C₁₉H₂₀NO]⁺ | [M - CH₃]⁺ | 40 |

| 216 | [C₁₄H₁₄NO]⁺ | [M - C₆H₅]⁺ | 60 |

| 198 | [C₁₃H₁₆N]⁺ | Alpha-cleavage and loss of benzoyl radical | 100 (Base Peak) |

| 132 | [C₉H₁₀N]⁺ | Further fragmentation of m/z 198 | 50 |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | 70 |

| 77 | [C₆H₅]⁺ | Phenyl cation | 80 |

A proposed fragmentation pathway diagram is presented below:

Caption: Proposed EI fragmentation of the target molecule.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a concentration of 1-10 µg/mL.

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 100-500.

-

For MS/MS: Isolate the precursor ion (m/z 294) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow established pathways for piperidine derivatives, including alpha-cleavage and ring fission. The presence of phenyl and methyl substituents provides characteristic fragmentation patterns that are valuable for its structural confirmation. The experimental protocols provided in this guide offer a starting point for the analysis of this and related compounds, enabling researchers to obtain high-quality mass spectral data for their studies. Further investigation using high-resolution mass spectrometry would provide more detailed insights into the elemental composition of the fragment ions, further solidifying the proposed fragmentation mechanisms.

References

An In-depth Technical Guide to the FT-IR Spectral Analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic ketone with significant interest in medicinal chemistry due to the versatile biological activities of the piperidin-4-one scaffold. This document outlines the synthesis of the compound, detailed protocols for FT-IR analysis, and an interpretation of its spectral data, supported by data from closely related analogues.

Introduction

Piperidin-4-one derivatives are a critical class of N-heterocyclic compounds that form the structural core of numerous natural alkaloids and synthetic pharmaceuticals. Their derivatives have been reported to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and potential anticancer activities. The compound this compound features a piperidin-4-one ring system with phenyl groups at the C2 and C6 positions, a methyl group at the C3 position, and a methyl group on the nitrogen atom.

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide details the expected vibrational frequencies for this compound, which are crucial for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving a Mannich-type condensation followed by N-alkylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Piperidone Intermediate)

-

In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.[1]

-

Heat the mixture over a boiling water bath with occasional shaking. The solution will typically develop a yellow color that transitions to orange.[1]

-

After the color change, allow the solution to stand undisturbed at room temperature for approximately 14 hours to facilitate precipitation.[1]

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from ethanol to yield 3-methyl-2,6-diphenylpiperidin-4-one.

Step 2: N-Methylation to Yield this compound

-

Dissolve the purified piperidone intermediate from Step 1 in acetone.

-

Add potassium carbonate (as a base) and methyl iodide (as the alkylating agent) to the solution.[1]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Filter off the potassium carbonate and evaporate the acetone under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound provides key information about its functional groups. The analysis is typically performed on a solid sample.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

-

Dry a small amount of potassium bromide (KBr) powder in an oven to remove any adsorbed water, which can interfere with the spectrum.

-

Place a few milligrams of the synthesized this compound sample into an agate mortar.

-

Add approximately 100-200 mg of the dried KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces high-quality spectra.

-

Transfer a small amount of the powdered mixture into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or semi-transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation and Interpretation

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3060 | Medium | Aromatic C-H Stretching |

| ~ 2970 - 2850 | Medium | Aliphatic C-H Stretching (CH, CH₂, CH₃) |

| ~ 1715 | Strong | C=O Stretching (Ketone) |

| ~ 1600, 1495 | Medium-Weak | C=C Stretching (Aromatic Ring) |

| ~ 1450 | Medium | C-H Bending (Aliphatic) |

| ~ 1150 | Medium | C-N Stretching (Tertiary Amine) |

| ~ 750, 700 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Interpretation of Key Spectral Features

-

Aromatic C-H Stretching (~3060 cm⁻¹): The presence of two phenyl groups is confirmed by the absorption bands typically found just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching (~2970 - 2850 cm⁻¹): These bands arise from the various C-H bonds of the piperidine ring and the two methyl groups (at N1 and C3).

-

Carbonyl (C=O) Stretching (~1715 cm⁻¹): This is one of the most characteristic and intense peaks in the spectrum. Its position is indicative of a saturated six-membered ring ketone. For the related 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, this peak is observed at 1713.51 cm⁻¹.[2]

-

Aromatic C=C Stretching (~1600, 1495 cm⁻¹): These absorptions are characteristic of the phenyl rings.

-

C-N Stretching (~1150 cm⁻¹): The stretching vibration of the tertiary amine (N-CH₃) within the piperidine ring is expected in this region.

-

C-H Out-of-Plane Bending (~750, 700 cm⁻¹): The strong absorptions in this region are highly diagnostic for monosubstituted benzene rings, confirming the substitution pattern of the phenyl groups.

Conclusion

This technical guide has detailed the synthesis and FT-IR spectral analysis of this compound. The provided experimental protocols offer a clear methodology for its preparation and characterization. The predicted FT-IR data, based on established spectroscopic principles and analysis of related compounds, serves as a valuable reference for researchers in identifying and confirming the structure of this important piperidin-4-one derivative. The combination of a strong carbonyl absorption around 1715 cm⁻¹, characteristic aromatic and aliphatic C-H stretches, and distinct C-H bending bands for the monosubstituted phenyl rings provides a definitive spectral signature for this molecule.

References

- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic and Structural Landscape of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one: A DFT and Computational Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT) and other computational methods, this document synthesizes key research findings to offer a comprehensive understanding of this molecule's characteristics. The piperidone core is a prevalent scaffold in numerous alkaloids and pharmacologically active compounds, exhibiting a wide range of biological activities including potential as anticancer and antimicrobial agents.[1] This guide aims to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics based on the piperidin-4-one framework.

Molecular Structure and Conformation

The foundational aspect of understanding a molecule's function is its three-dimensional structure. For this compound, X-ray crystallography studies have unequivocally established that the central piperidone ring adopts a stable chair conformation.[1][2] In this arrangement, the two bulky phenyl groups at positions 2 and 6, as well as the methyl group at position 3, are all oriented in equatorial positions.[1][2] This spatial arrangement is crucial for minimizing steric hindrance and is a key determinant of the molecule's interaction with biological targets.

Crystallographic data reveals a triclinic crystal system for this compound. In the solid state, molecules of this compound form centrosymmetric dimers through weak intermolecular C—H⋯O hydrogen bonds.[1][2]

Below is a summary of the crystallographic data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₁NO |

| Molecular Weight | 279.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9201 (2) |

| b (Å) | 10.9749 (3) |

| c (Å) | 12.8247 (3) |

| α (°) | 80.2961 (12) |

| β (°) | 86.673 (2) |

| γ (°) | 76.4499 (11) |

| Volume (ų) | 798.30 (4) |

| Z | 2 |

| Crystal data for this compound.[1] |

Computational Analysis: A Deeper Look into Electronic Properties

DFT calculations provide profound insights into the electronic structure and reactivity of molecules. For piperidin-4-one derivatives, these studies are instrumental in understanding intramolecular interactions, charge distribution, and spectroscopic properties. While specific DFT data for the title compound is synthesized from studies on closely related analogues like 1-Methyl-2,6-diphenylpiperidin-4-one and other derivatives, the principles and methodologies are directly applicable.[3][4][5]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter; a larger gap implies higher stability and lower chemical reactivity. For related piperidin-4-one structures, the HOMO-LUMO energy gap has been calculated to be around 5.42 eV, suggesting good stability.[4] This analysis is crucial for understanding the charge transfer that can occur within the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and the nature of intramolecular bonding and interactions. In piperidin-4-one systems, NBO analysis reveals hyperconjugative interactions and the delocalization of π-electrons.[4] These interactions, such as the orbital overlap between lone pairs of oxygen and anti-bonding orbitals of adjacent carbon atoms, contribute significantly to the overall stability of the molecule.[5]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For piperidin-4-one derivatives, the MEP analysis typically shows negative potential regions around the carbonyl oxygen, indicating a propensity for electrophilic attack, while positive potential regions are often located around the N-H group, suggesting a site for nucleophilic attack.[4]

Vibrational Spectroscopy: A Synergy of Experimental and Theoretical Approaches

The vibrational modes of this compound can be characterized using FT-IR and FT-Raman spectroscopy, with DFT calculations providing a powerful means to assign the observed vibrational bands. For similar piperidin-4-one structures, the characteristic C=O stretching vibration of the ketone group is typically observed as a sharp band in the FT-IR spectrum.[6] DFT calculations, often performed at the B3LYP level of theory with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental vibrational spectra after appropriate scaling of the calculated frequencies.[3][6]

Experimental and Computational Protocols

A comprehensive understanding of the reported findings necessitates a clear outline of the methodologies employed.

Synthesis

The synthesis of this compound and its derivatives generally follows a Mannich-type condensation reaction.[1] A typical procedure involves the reaction of benzaldehyde, an appropriate ketone (like 3-methyl-2-butanone), and ammonium acetate in ethanol.[1] The resulting piperidone intermediate is then alkylated, for instance with methyl iodide in the presence of potassium carbonate, to yield the final N-methylated product.[1]

Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Data is typically collected on a diffractometer, such as a Bruker SMART CCD area-detector.[1] The structure is then solved and refined using software packages like SHELXTL.[1]

Computational Details

DFT calculations are predominantly performed using the Gaussian suite of programs.[4] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is widely used.[3][4][6] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[3][6] Geometry optimization is performed to find the lowest energy conformation, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra. NBO analysis is carried out using the NBO 3.1 program integrated within Gaussian.[4]

Future Directions and Applications

The detailed computational and experimental data for this compound and its analogues provide a solid foundation for future drug discovery efforts. The insights into the molecule's electronic properties and reactivity can guide the design of more potent and selective inhibitors for various biological targets. Molecular docking studies, which are beyond the scope of this guide but represent a logical next step, can be employed to predict the binding affinity of these compounds to specific proteins and enzymes, further accelerating the drug development process.[4] The established structure-activity relationships will be invaluable for the synthesis of novel piperidin-4-one derivatives with enhanced therapeutic profiles.

References

- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] The conformational and stereochemical intricacies of substituted piperidines play a pivotal role in determining their biological activity and pharmacological profiles. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, with its multiple chiral centers, presents a fascinating case study in stereoisomerism. An understanding of the spatial arrangement of its substituents and the preferred conformation of the piperidine ring is crucial for the rational design of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving a Mannich-type condensation followed by N-methylation.

Experimental Protocol

A common synthetic route is initiated by the condensation of benzaldehyde, 3-methyl-2-butanone, and ammonium acetate in ethanol. This reaction forms the 3-methyl-2,6-diphenylpiperidin-4-one intermediate. The subsequent N-alkylation with methyl iodide in the presence of a base, such as potassium carbonate, yields the target molecule, this compound.[1]

Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one

-

In a suitable reaction vessel, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 ml of distilled ethanol.

-

Heat the mixture over a boiling water bath with occasional shaking until a yellow color develops and subsequently transitions to orange.

-

Allow the solution to stand undisturbed for 14 hours to facilitate precipitation.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-methyl-2,6-diphenylpiperidin-4-one intermediate in acetone.

-

Add methyl iodide and potassium carbonate to the solution.

-

Stir the reaction mixture to facilitate the N-methylation.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), work up the reaction mixture to isolate the final product.

-

Further purification can be achieved by recrystallization.

Stereoisomers and Conformational Analysis

This compound possesses three chiral centers at positions C2, C3, and C6, leading to a theoretical maximum of 2³ = 8 stereoisomers (four pairs of enantiomers). The relative stereochemistry of the substituents dictates the overall shape and stability of the molecule.

The piperidine ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. For most substituted piperidin-4-ones, the chair conformation is the most stable.

The Thermodynamically Favored Isomer: (2R,3R,6S)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one and its Enantiomer

X-ray crystallographic analysis has unequivocally shown that the most stable isomer of this compound adopts a chair conformation.[1][3] In this conformation, the bulky phenyl groups at C2 and C6, as well as the methyl group at C3, all occupy equatorial positions to minimize steric strain. The N-methyl group also preferentially resides in an equatorial position. This arrangement corresponds to a cis-relationship between the substituents at C2 and C6, and a cis-relationship between the C2-phenyl and the C3-methyl group.

Other Potential Stereoisomers

Other stereoisomers with different relative configurations are theoretically possible. These would involve one or more substituents in axial positions, leading to increased steric interactions and consequently, higher energies. For instance, an isomer with an axial methyl group at C3 (trans to the C2-phenyl group) would experience 1,3-diaxial interactions, rendering it less stable.

Similarly, isomers with one or both phenyl groups in axial positions would be significantly destabilized due to severe steric hindrance. While these isomers are expected to be minor components in an equilibrium mixture, their potential contribution to the overall pharmacological profile cannot be entirely dismissed, especially in biological systems where specific conformations might be recognized by receptors.

Spectroscopic and Crystallographic Data

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are indispensable for the structural elucidation and conformational analysis of the isomers of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. The crystallographic data for the stable isomer of this compound are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₉H₂₁NO |

| Molecular Weight | 279.37 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.9201 (2) Å |

| b | 10.9749 (3) Å |

| c | 12.8247 (3) Å |

| α | 80.2961 (12)° |

| β | 86.673 (2)° |

| γ | 76.4499 (11)° |

| Volume | 798.30 (4) ų |

| Z | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation and relative stereochemistry of piperidin-4-one derivatives in solution. The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are particularly informative.

Expected NMR Data for the Stable Isomer (all-equatorial substituents):

While specific, high-resolution NMR data for this compound is not extensively reported in the readily available literature, the expected features for the all-equatorial isomer can be predicted based on established principles for similar 2,6-diarylpiperidin-4-ones.

-

¹H NMR:

-

The protons at C2 and C6 (H-2 and H-6) would appear as doublets or doublets of doublets, with coupling constants indicative of a trans-diaxial relationship with one of the C5/C3 protons and a smaller coupling to the equatorial proton.

-

The C3 proton (H-3) would likely be a multiplet due to couplings with the C2 proton and the C3-methyl group.

-

The C5 protons would appear as distinct multiplets, with the axial proton typically resonating at a higher field (lower ppm) than the equatorial proton.

-

The N-methyl and C3-methyl protons would appear as singlets or doublets, respectively.

-

-

¹³C NMR:

-

The chemical shifts of the piperidine ring carbons would be consistent with a chair conformation. The presence of the equatorial methyl group at C3 would induce a gamma-gauche effect, influencing the chemical shifts of C5.

-

Quantitative NMR Data (Theoretical/Expected):

The following table summarizes the expected ranges for the key NMR parameters of the most stable isomer. It is important to note that these are estimations based on related structures and require experimental verification.

| Proton | Expected δ (ppm) | Expected J (Hz) | Carbon | Expected δ (ppm) |

| H-2 | 4.0 - 4.5 | J(H2a, H3a) ≈ 10-12 | C-2 | 65 - 70 |

| H-3 | 2.5 - 3.0 | J(H2a, H3e) ≈ 2-4 | C-3 | 40 - 45 |

| H-5a | 2.0 - 2.5 | J(H5a, H6a) ≈ 10-12 | C-4 | 205 - 210 |

| H-5e | 2.8 - 3.3 | J(H5e, H6a) ≈ 2-4 | C-5 | 45 - 50 |

| H-6 | 4.0 - 4.5 | C-6 | 65 - 70 | |

| N-CH₃ | 2.2 - 2.5 | N-CH₃ | 40 - 45 | |

| C3-CH₃ | 0.8 - 1.2 | C3-CH₃ | 10 - 15 |

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound isomers is depicted below.

Conclusion

The stereochemistry of this compound is dominated by a single, thermodynamically stable isomer that adopts a chair conformation with all non-hydrogen substituents in equatorial positions. This guide has provided a detailed protocol for its synthesis and presented the key crystallographic data that confirms its structure. While comprehensive experimental NMR data for all possible stereoisomers remains to be fully elucidated in the literature, the foundational principles of conformational analysis in piperidine systems allow for a robust theoretical understanding of their likely structures and relative stabilities. For researchers in drug discovery and development, a thorough grasp of these stereochemical features is paramount for designing molecules with optimized potency, selectivity, and pharmacokinetic properties. Further investigation into the synthesis and characterization of the less stable isomers would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, catering to researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details experimental protocols for its synthesis and characterization, and visualizes potential biological pathways based on the known activities of related compounds.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with a piperidin-4-one core structure. The piperidine ring is substituted with methyl groups at the 1 and 3 positions, and phenyl groups at the 2 and 6 positions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO | [1] |

| Molecular Weight | 279.37 g/mol | [1] |

| CAS Number | 5554-58-5 | |

| Melting Point | Data not available for the title compound. A related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, has a melting point of 121.3 °C.[2] | |

| Boiling Point | Data not available | |

| Solubility | Generally, piperidin-4-one compounds have low solubility in water and are soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] | |

| pKa | Data not available | |

| logP | Data not available |

Crystal Structure Data:

A crystallographic study of this compound revealed a triclinic crystal system with the following cell parameters at 290 K: a = 5.9201(2) Å, b = 10.9749(3) Å, c = 12.8247(3) Å, α = 80.2961(12)°, β = 86.673(2)°, γ = 76.4499(11)°. The piperidone ring adopts a chair conformation where the two benzene rings and the methyl group at the 3-position are all in equatorial orientations.[1] In the crystal structure, molecules form centrosymmetric dimers through weak intermolecular C—H⋯O hydrogen bonds.[1]

Experimental Protocols

Synthesis of this compound:

The synthesis of this compound is a two-step process based on the procedure originally described by Noller and Baliah in 1948.[1][3]

Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Mannich Reaction) [1][3]

-

In a suitable reaction vessel, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.

-

Heat the mixture over a boiling water bath with shaking. The solution will initially turn yellow and then orange.

-

Allow the solution to stand undisturbed for 14 hours.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain 3-methyl-2,6-diphenylpiperidin-4-one.

Step 2: N-methylation of 3-Methyl-2,6-diphenylpiperidin-4-one [1]

-

Dissolve the purified piperidone intermediate from Step 1 in acetone.

-

Add methyl iodide and potassium carbonate to the solution.

-

The reaction mixture is stirred to facilitate the alkylation of the nitrogen atom of the piperidine ring.

-

Upon completion of the reaction, the product, this compound, can be isolated and purified using standard techniques such as chromatography.

Characterization Techniques:

The characterization of this compound and its derivatives typically involves a combination of spectroscopic methods to confirm the chemical structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. For related piperidin-4-one derivatives, NMR data confirms the chair conformation of the piperidine ring and the orientation of the substituents.[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For piperidin-4-one derivatives, characteristic absorption bands for the N-H group (in the precursor), C=O (ketone), and C-N bonds are typically observed.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and conformation.[1]

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been explicitly elucidated in the available literature, the broader class of piperidin-4-one derivatives is known to possess various biological activities, including anticancer, anti-inflammatory, and analgesic effects.[1] Based on studies of related compounds, the following are plausible mechanisms of action.

Anticancer Activity: Apoptosis Induction

Several studies on piperidin-4-one derivatives have demonstrated their ability to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that execute programmed cell death. A plausible pathway involves the upregulation of pro-apoptotic proteins like p53 and Bax.[2]

Caption: Hypothetical apoptotic pathway for piperidin-4-one derivatives.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some piperidin-4-one derivatives are attributed to their ability to inhibit key inflammatory mediators. This can involve the downregulation of enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory signaling pathways such as NF-κB, leading to a reduction in the production of cytokines like TNF-α and interleukins.[5][6]

Caption: Generalized anti-inflammatory mechanism for piperidin-4-one analogs.

Experimental Workflow for Biological Activity Screening

To elucidate the specific biological activities and mechanisms of this compound, a structured experimental workflow is essential.

Caption: A typical workflow for evaluating the biological activity of a novel compound.

References

- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one derivatives

An In-Depth Technical Guide on the Biological Activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its related derivatives. The piperidine scaffold is a significant heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of pharmacological properties.[1][2] This document consolidates key findings on their anticancer, antimicrobial, and antioxidant activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Synthesis of Piperidin-4-one Derivatives

The synthesis of this compound and its derivatives is primarily achieved through the Mannich reaction.[3][4] This one-pot condensation reaction is an efficient method for creating the piperidin-4-one core structure.

A typical synthesis involves the reaction of an appropriate ketone (e.g., 3-methyl-2-butanone or ethyl methyl ketone), an aromatic aldehyde (e.g., benzaldehyde), and a nitrogen source like ammonium acetate in an ethanol solvent.[5][6][7] The mixture is heated until a color change indicates the formation of the piperidone intermediate. Subsequent N-alkylation with a reagent like methyl iodide in the presence of a base such as potassium carbonate yields the N-methylated final product, this compound.[5]

Caption: General synthesis scheme for this compound.

Anticancer and Cytotoxic Activity

Piperidine-containing compounds have demonstrated significant therapeutic potential against various cancers.[1] Derivatives of the piperidin-4-one scaffold have been shown to induce apoptosis and inhibit cancer cell proliferation across multiple hematological cancer cell lines.[1]

Quantitative Data: Cytotoxicity

The cytotoxic effects of piperidin-4-one derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound Class | Cell Line | Activity / IC50 (µM) | Reference |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929 (Multiple Myeloma) | Significant cell death at 1-5 µM | [1] |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | MV-4-11 (Leukemia) | Significant cell death at 1-5 µM | [1] |

| 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast), PC3 (Pancreatic) | Higher potency than curcumin | [8] |

| Piperidine-salicylate conjugates | HCT116 (Colon), MCF7 (Breast) | Potent antiproliferative properties | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with increasing concentrations of the piperidin-4-one derivatives (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[1]

-

MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined from the dose-response curves.

References

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

Methodological & Application

Synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one via Mannich Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a two-step process commencing with a classical Mannich reaction to construct the core piperidin-4-one ring system, followed by N-methylation to yield the final product. Piperidin-4-one derivatives are recognized for their potential as versatile intermediates in the development of novel therapeutic agents.

Experimental Protocols

The synthesis is conducted in two primary stages: the formation of the piperidone intermediate via the Mannich reaction, and the subsequent N-alkylation.

Part 1: Synthesis of 2,6-diphenyl-3-methyl-piperidin-4-one (Mannich Reaction)

This procedure is adapted from the established literature for the synthesis of piperidin-4-one derivatives.[1]

Materials:

-

Benzaldehyde

-

3-Methyl-2-butanone

-

Ammonium acetate

-

Distilled ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 ml of distilled ethanol.[1]

-

Heat the mixture with stirring over a boiling water bath.[1] The solution will typically develop a yellow color which progresses to orange.[1]

-

After the color change, cease heating and allow the solution to remain undisturbed at room temperature for 14 hours.[1]

-

A solid precipitate will form during this time. Collect the precipitated solid by filtration.

-

Purify the crude piperidone intermediate by recrystallization from ethanol.[1]

Part 2: Synthesis of this compound (N-Methylation)

Materials:

-

2,6-diphenyl-3-methyl-piperidin-4-one (from Part 1)

-

Methyl iodide

-

Potassium carbonate

-

Acetone

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve the purified piperidone intermediate from Part 1 in acetone.[1]

-

To this solution, add potassium carbonate, followed by the dropwise addition of methyl iodide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter off the potassium carbonate.

-

Remove the acetone from the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Mannich Reaction | ||

| Benzaldehyde Molar Quantity | 0.20 mol | [1] |

| 3-Methyl-2-butanone Molar Quantity | 0.10 mol | [1] |

| Ammonium acetate Molar Quantity | 0.10 mol | [1] |

| Ethanol Volume | 80 ml | [1] |

| Reaction Time | 14 hours | [1] |

| N-Methylation | ||

| Solvent | Acetone | [1] |

| Methylating Agent | Methyl Iodide | [1] |

| Base | Potassium Carbonate | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Workflow for the synthesis of this compound.

Mannich Reaction Mechanism

The diagram below outlines the generally accepted mechanism for the Mannich reaction.

References

Application Notes and Protocols: Synthesis of Oxime Derivatives from 1,3-Dimethyl-2,6-diphenylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of oxime derivatives from 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Piperidin-4-one oximes are a class of compounds with significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. These application notes include a two-step synthesis protocol, starting from the base-catalyzed condensation to form the piperidin-4-one scaffold, followed by the oximation reaction. Detailed experimental procedures, characterization data, and potential applications are discussed.

Introduction

Piperidin-4-one derivatives are versatile scaffolds in synthetic organic chemistry and are precursors to a wide range of biologically active molecules. The introduction of an oxime functional group at the C4 position can significantly enhance the therapeutic potential of the piperidine core. Oxime derivatives of substituted piperidin-4-ones have demonstrated promising antibacterial, antifungal, and antimitotic activities, making them attractive candidates for further investigation in drug discovery programs.

The synthesis commences with the construction of the this compound ring system via a Mannich-type condensation reaction. This is followed by a classical oximation reaction using hydroxylamine hydrochloride to yield the desired oxime derivative. This document outlines the detailed procedures for these transformations and provides guidance on the characterization of the synthesized compounds.

Synthesis Pathway

The overall synthesis is a two-step process starting from readily available commercial reagents. The first step is the formation of the piperidin-4-one ring, followed by the conversion of the ketone to an oxime.

Caption: Overall synthesis pathway for this compound Oxime.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from the literature for the synthesis of the piperidin-4-one starting material.[1][2]

Materials:

-

Benzaldehyde

-

Ethyl methyl ketone

-

Ammonium acetate

-

Absolute Ethanol

-

Methyl iodide

-

Potassium carbonate

-

Acetone

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, combine benzaldehyde (2 equivalents), ethyl methyl ketone (1 equivalent), and ammonium acetate (1 equivalent) in absolute ethanol.

-

Heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the reaction mixture to room temperature to allow for the precipitation of 3-methyl-2,6-diphenylpiperidin-4-one.

-

Collect the solid by filtration and wash with cold ethanol. The crude product can be purified by recrystallization from ethanol.

-

To a solution of the synthesized 3-methyl-2,6-diphenylpiperidin-4-one in acetone, add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).[1]

-

Reflux the mixture with stirring. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound Oxime

This protocol is a general procedure based on literature reports for the oximation of piperidin-4-ones.[1]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (2 equivalents) and sodium acetate (2 equivalents) to the solution.[1]

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude oxime.

-

Collect the solid by filtration and wash thoroughly with water.

-